molecular formula C19H24N2O4S B2555900 4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione CAS No. 2034536-85-9

4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

Cat. No.: B2555900
CAS No.: 2034536-85-9
M. Wt: 376.47
InChI Key: ZTVZVCFEJACQOX-UHFFFAOYSA-N
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Description

4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione (CAS 2034536-85-9) is a complex organic compound with a molecular weight of 376.5 g/mol and a molecular formula of C19H24N2O4S. It is characterized by a piperidine ring, a morpholine-3,5-dione moiety, and a methylthio-substituted phenyl group . This compound is intended for research applications and has shown promise in preliminary scientific studies. Research indicates it may possess notable biological activities, including potential antitumor effects by modulating key signaling pathways involved in cancer progression . Furthermore, it has demonstrated neuroprotective properties in studies, suggesting an ability to protect neuronal cells from oxidative stress, which is relevant for research into neurodegenerative conditions . The mechanism of action for this compound is an area of active investigation. Its biological activity may be mediated through interactions with specific receptors or enzymes. It has been explored as a potential inhibitor of histone deacetylases (HDACs), making it a compound of interest for epigenetic research . Additionally, its structure suggests potential for interaction with G Protein-Coupled Receptors (GPCRs) . The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring, attachment of the methylthio-substituted phenyl group, and the final assembly of the morpholine-dione structure . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-[1-[3-(4-methylsulfanylphenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-26-16-5-2-14(3-6-16)4-7-17(22)20-10-8-15(9-11-20)21-18(23)12-25-13-19(21)24/h2-3,5-6,15H,4,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZVCFEJACQOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)N2CCC(CC2)N3C(=O)COCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.

    Attachment of the Methylthio-Substituted Phenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the phenyl group is introduced to the piperidine ring.

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through nucleophilic substitution reactions involving appropriate diols and amines.

    Final Assembly: The final step involves coupling the piperidine and morpholine rings through appropriate linkers and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and morpholine rings, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

Research indicates that this compound exhibits several biological activities:

  • Antitumor Effects : Preliminary studies suggest that it may inhibit tumor growth by modulating key signaling pathways involved in cancer progression. This property is significant in the context of developing new cancer therapies.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress, which is crucial for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Mechanism of Action : The biological activity may be mediated through interactions with specific receptors or enzymes, including G Protein-Coupled Receptors (GPCRs), which are critical in various physiological processes. Furthermore, it may act as an inhibitor of histone deacetylases, which are important targets in cancer therapy due to their role in gene expression regulation.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Piperidine Ring : Reacting piperidine with appropriate alkyl halides under basic conditions.
  • Acetylation : Introduction of the acetamide group through nucleophilic acyl substitution.
  • Sulfonylation : Addition of the sulfonyl group via sulfonyl chloride and an appropriate base.
  • Introduction of Methylthio Phenyl Group : This step enhances the compound's reactivity and potential biological activity.

Industrial Applications

The compound has potential applications in various industries:

  • Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceutical agents targeting diverse diseases.
  • Material Science : Its unique chemical properties make it suitable for formulating advanced materials, including polymers and coatings.
  • Bioconjugation Techniques : The compound plays a role in attaching biomolecules to surfaces or other molecules, essential for diagnostics and therapeutic applications.

Case Studies

Several studies have highlighted the effectiveness of this compound in different applications:

  • A study published in MDPI explored its antitumor properties and identified specific signaling pathways that can be targeted for cancer therapy .
  • Research focusing on neuroprotective effects demonstrated its ability to mitigate oxidative stress in neuronal cells, suggesting its potential use in neurodegenerative disease treatment .

Mechanism of Action

The mechanism of action of 4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione: can be compared with other piperidine and morpholine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 4-(1-(3-(4-(Methylthio)phenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione is a complex organic molecule featuring a piperidine ring and a morpholine moiety. It has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C19_{19}H26_{26}N2_2O2_2S
  • Molecular Weight : Approximately 342.49 g/mol

Structural Features

The compound includes:

  • A methylthio-substituted phenyl group , which may enhance lipophilicity and biological activity.
  • A piperidine ring , known for its role in various pharmacologically active compounds.
  • A morpholine ring , contributing to the compound's interaction with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various cellular signaling pathways, potentially leading to therapeutic effects.

Pharmacological Applications

Research indicates that this compound may exhibit:

  • Antitumor activity : Similar compounds have shown promise in inhibiting tumor cell proliferation and migration. For instance, studies on related piperidine derivatives suggest they can induce ferroptosis in cancer cells by targeting the KEAP1-NRF2-GPX4 axis .
  • Enzyme inhibition : Compounds with similar structures have been evaluated for their ability to inhibit enzymes like acetylcholinesterase and urease, indicating potential applications in treating neurodegenerative diseases and infections .

Case Studies

  • Antitumor Effects :
    • A study investigated the effects of piperidine derivatives on tumor cell lines, demonstrating that these compounds could significantly inhibit cell proliferation and induce apoptosis through oxidative stress mechanisms .
    • The compound's ability to bind to NRF2 suggests it may disrupt cellular antioxidant responses, leading to increased susceptibility of cancer cells to oxidative damage.
  • Cell Cycle Analysis :
    • Research utilizing flow cytometry has shown that related compounds can alter the cell cycle phases in cancer cells, effectively halting their proliferation at specific checkpoints .

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Piperidine Ring : Achieved through cyclization reactions involving amines and carbonyl compounds.
  • Attachment of Methylthio Group : Often involves Friedel-Crafts acylation to introduce the methylthio-substituted phenyl group.
  • Morpholine Synthesis : Conducted via nucleophilic substitution reactions.
  • Final Assembly : Coupling of the piperidine and morpholine rings through appropriate linkers.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
4-Methyl-N-(Piperidin-1-Ylmethylene) BenzenesulfonamideContains piperidine and sulfonamide groupsInhibits tumor cell proliferation; induces ferroptosis
Other Piperidine DerivativesVaries in substituentsExhibits enzyme inhibition; antitumor properties

The unique combination of functional groups in this compound distinguishes it from other derivatives, suggesting a specific profile of biological activity.

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